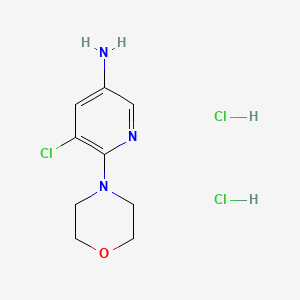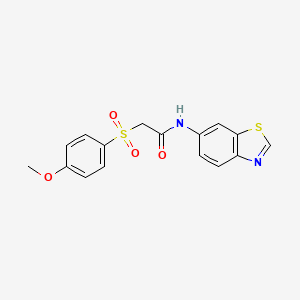
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the pyrrole group: This step involves the reaction of the triazole intermediate with a pyrrole derivative under suitable conditions.
Addition of the fluorophenyl group: This can be done through a substitution reaction where a fluorophenyl halide reacts with the triazole-pyrrole intermediate.
Formation of the carbohydrazide group: This final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.
科学的研究の応用
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the desired therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other triazole derivatives, such as:
- 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities, making each compound unique in its own right.
特性
IUPAC Name |
1-(4-fluorophenyl)-5-pyrrol-1-yltriazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6O/c14-9-3-5-10(6-4-9)20-13(19-7-1-2-8-19)11(17-18-20)12(21)16-15/h1-8H,15H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQUCGKFDVZMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2467292.png)
![ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2467294.png)
![ethyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2467296.png)
![(E)-4-isopropoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2467299.png)
![1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2467302.png)



![8-(4-methoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2467306.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide](/img/structure/B2467308.png)

![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B2467314.png)
